molecular formula C8H6ClFINO2 B2704776 Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate CAS No. 875305-49-0

Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate

Cat. No. B2704776
CAS RN: 875305-49-0
M. Wt: 329.49
InChI Key: DNZHANDVPFAVTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate” is a chemical compound with the molecular formula C8H6ClFINO2 . It has a molecular weight of 329.49 .


Molecular Structure Analysis

The molecular structure of “Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate” is represented by the SMILES string COC(=O)NC1=CC(=C(C=C1I)Cl)F . This indicates that the compound contains a carbamate group (OC(=O)N) attached to a phenyl ring, which is further substituted with chlorine (Cl), fluorine (F), and iodine (I) atoms .

Scientific Research Applications

  • Synthesis of Key Intermediates in Pharmaceutical Compounds : Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate and its derivatives are utilized in the synthesis of key intermediates for various pharmaceutical compounds. For instance, a study by Mayes et al. (2010) discusses the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a crucial intermediate in creating phosphoindole inhibitors for HIV non-nucleoside reverse transcriptase (Mayes et al., 2010).

  • Intermediate in Antitumor Drug Synthesis : Another study highlights the synthesis of a compound from 4-fluoro-2methoxy-5nitroaniline, which is an important intermediate in the production of omisertinib (AZD9291), a drug used for treating cancer (Bingbing Zhao et al., 2017).

  • Paramphistomicidal Efficacy in Veterinary Medicine : In veterinary medicine, derivatives of methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate have been studied for their efficacy against parasitic infections in sheep. Reyes et al. (2008) investigated the paramphistomicidal efficacy of methyl [5-chloro-6-(1-naphthyloxy)-1H-benzimidazol-2-yl]carbamate in sheep infected with trematodes, demonstrating significant effectiveness (Reyes et al., 2008).

  • Role in Herbicide Synthesis : Additionally, derivatives of methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate are used in synthesizing herbicides. Jian-Guo Fan et al. (2015) developed an improved method for synthesizing the herbicide carfentrazone-ethyl, demonstrating the role of such compounds in agricultural applications (Jian-Guo Fan et al., 2015).

Mechanism of Action

Target of Action

The primary targets of Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

It is known that the compound interacts with its targets through a series of chemical reactions .

Biochemical Pathways

As research progresses, it is expected that the specific pathways and their downstream effects will be identified .

Pharmacokinetics

These properties will have a significant impact on the bioavailability of the compound .

Result of Action

The molecular and cellular effects of Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate’s action are currently under investigation. As more research is conducted, a clearer picture of these effects will emerge .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate. Factors such as temperature, pH, and the presence of other chemicals can affect how the compound interacts with its targets .

Safety and Hazards

Specific safety and hazard information for “Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate” is not available in the sources I found. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

methyl N-(4-chloro-5-fluoro-2-iodophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFINO2/c1-14-8(13)12-7-3-5(10)4(9)2-6(7)11/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZHANDVPFAVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC(=C(C=C1I)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate

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